

FK962 solubility in DMSO and other organic solvents

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Compound of Interest

Compound Name: FK962

Cat. No.: B15619236

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Technical Support Center: FK962

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **FK962**. It includes frequently asked questions (FAQs) and troubleshooting guides to facilitate smooth and effective experimentation.

Frequently Asked Questions (FAQs)

1. What is **FK962** and what is its primary mechanism of action?

FK962 is a small molecule compound that acts as a somatostatin release enhancer. It has been shown to stimulate nerve growth and neurite elongation, making it a subject of research for potential therapeutic applications in conditions like Alzheimer's disease and retinal neuropathy. Its primary mechanism involves increasing the release of somatostatin, a neuropeptide that regulates various physiological processes, including neurotransmission. Additionally, **FK962** has been found to induce the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF), which contributes to its neurotrophic effects.

2. What are the physical and chemical properties of **FK962**?

| Property | Value |
|-------------------|--|
| CAS Number | 283167-06-6 |
| Molecular Formula | C ₁₄ H ₁₇ FN ₂ O ₂ |
| Molecular Weight | 264.30 g/mol |
| Appearance | White to off-white solid |

3. In which solvents is **FK962** soluble?

FK962 exhibits solubility in various organic solvents. The following table summarizes the available solubility data.

| Solvent | Solubility |
|---------------------------|--|
| DMSO (Dimethyl Sulfoxide) | ≥ 20.8 mg/mL |
| Ethanol | Soluble (Exact solubility not specified in available literature) |
| DMF (Dimethylformamide) | Soluble (Exact solubility not specified in available literature) |

4. How should I prepare a stock solution of **FK962**?

It is recommended to prepare a stock solution of **FK962** in DMSO.

- Preparation of a 20.8 mg/mL Stock Solution:
 - Weigh out the desired amount of **FK962** powder.
 - Add the appropriate volume of DMSO to achieve a concentration of 20.8 mg/mL.
 - Vortex or sonicate the solution until the compound is completely dissolved.

For in vivo experiments, this DMSO stock solution can be further diluted. For example, to prepare a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to

900 µL of a suitable vehicle, such as 20% SBE-β-CD in saline or corn oil, and mix thoroughly.

5. How should I store **FK962** solutions?

Proper storage is crucial to maintain the stability and activity of **FK962** solutions.

- Solid Form: Store at -20°C or -80°C.
- Stock Solutions:
 - Store in aliquots at -80°C for up to 6 months.
 - Store in aliquots at -20°C for up to 1 month.
 - Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |
|---|--|---|
| Difficulty Dissolving FK962 | <ul style="list-style-type: none">- Inappropriate solvent.- Insufficient solvent volume.- Low temperature. | <ul style="list-style-type: none">- Use DMSO as the primary solvent.- Ensure you are using a sufficient volume of solvent to reach the desired concentration. Warming the solution gently (to room temperature) may aid dissolution.- Vortexing or brief sonication can help dissolve the compound completely. |
| Precipitation of FK962 in Aqueous Solutions | <ul style="list-style-type: none">- FK962 has low aqueous solubility.- The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is too low. | <ul style="list-style-type: none">- For cell culture experiments, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent toxicity and precipitation.- For in vivo studies, consider using a co-solvent system or a vehicle like SBE-β-CD or corn oil to improve solubility and stability. |
| Inconsistent Experimental Results | <ul style="list-style-type: none">- Degradation of FK962 due to improper storage.- Inaccurate concentration of the stock solution.- Repeated freeze-thaw cycles of the stock solution. | <ul style="list-style-type: none">- Ensure FK962 (solid and solutions) is stored at the recommended temperatures.- Prepare fresh working solutions from a properly stored stock solution for each experiment.- Aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles. |
| No Observed Effect in Neurite Outgrowth Assay | <ul style="list-style-type: none">- Suboptimal concentration of FK962.- Insufficient incubation time.- Poor cell health. | <ul style="list-style-type: none">- Perform a dose-response experiment to determine the optimal concentration of FK962 for your specific cell type.- Optimize the incubation |

time for your assay.- Ensure the neuronal cells are healthy and viable before starting the experiment.

Experimental Protocols

Neurite Outgrowth Assay using Cultured Neurons

This protocol provides a general framework for assessing the effect of **FK962** on neurite outgrowth.

Materials:

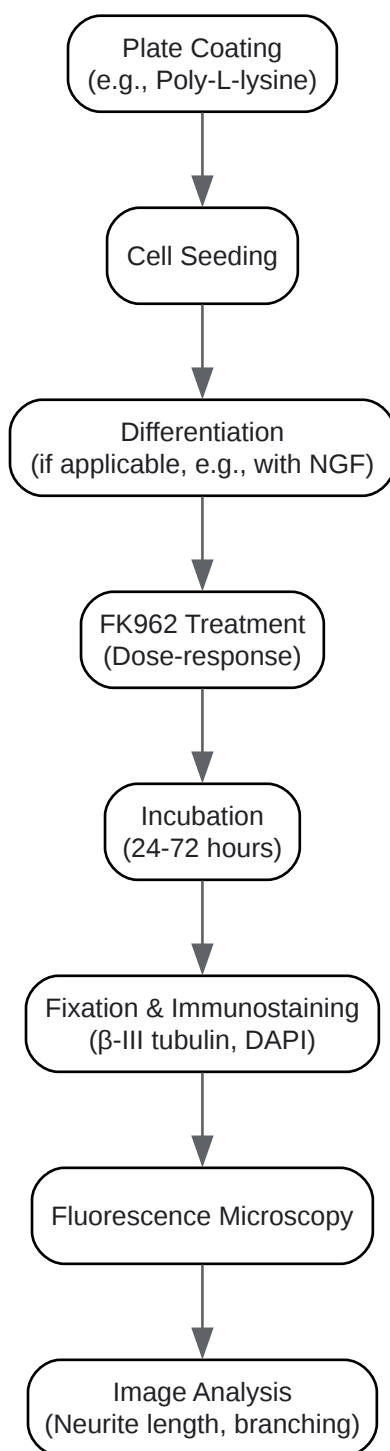
- Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
- Cell culture medium appropriate for the chosen cell type
- **FK962** stock solution in DMSO
- Poly-L-lysine or other appropriate coating material
- Multi-well culture plates (e.g., 24- or 96-well)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody against a neuronal marker (e.g., β -III tubulin)
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Fluorescence microscope with image analysis software

Procedure:

- **Plate Coating:** Coat the wells of the culture plate with Poly-L-lysine according to the manufacturer's instructions to promote cell attachment.
- **Cell Seeding:** Seed the neuronal cells at an appropriate density to allow for individual neurite visualization and analysis.
- **Cell Differentiation (if applicable):** For cell lines like PC12, induce differentiation with Nerve Growth Factor (NGF) for a predetermined period before **FK962** treatment.
- **FK962 Treatment:** Prepare serial dilutions of **FK962** in the cell culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Replace the medium in the wells with the medium containing different concentrations of **FK962**. Include a vehicle control (medium with the same final concentration of DMSO).
- **Incubation:** Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 24-72 hours).
- **Fixation and Staining:**
 - Carefully remove the medium and fix the cells with the fixative solution.
 - Wash the cells with PBS.
 - Permeabilize the cells with the permeabilization solution.
 - Wash with PBS.
 - Block non-specific antibody binding with the blocking solution.
 - Incubate with the primary antibody.
 - Wash with PBS.
 - Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
 - Wash with PBS.

- Imaging and Analysis:
 - Acquire images of the stained cells using a fluorescence microscope.
 - Use image analysis software to quantify neurite length and branching per neuron.

Workflow for Neurite Outgrowth Assay



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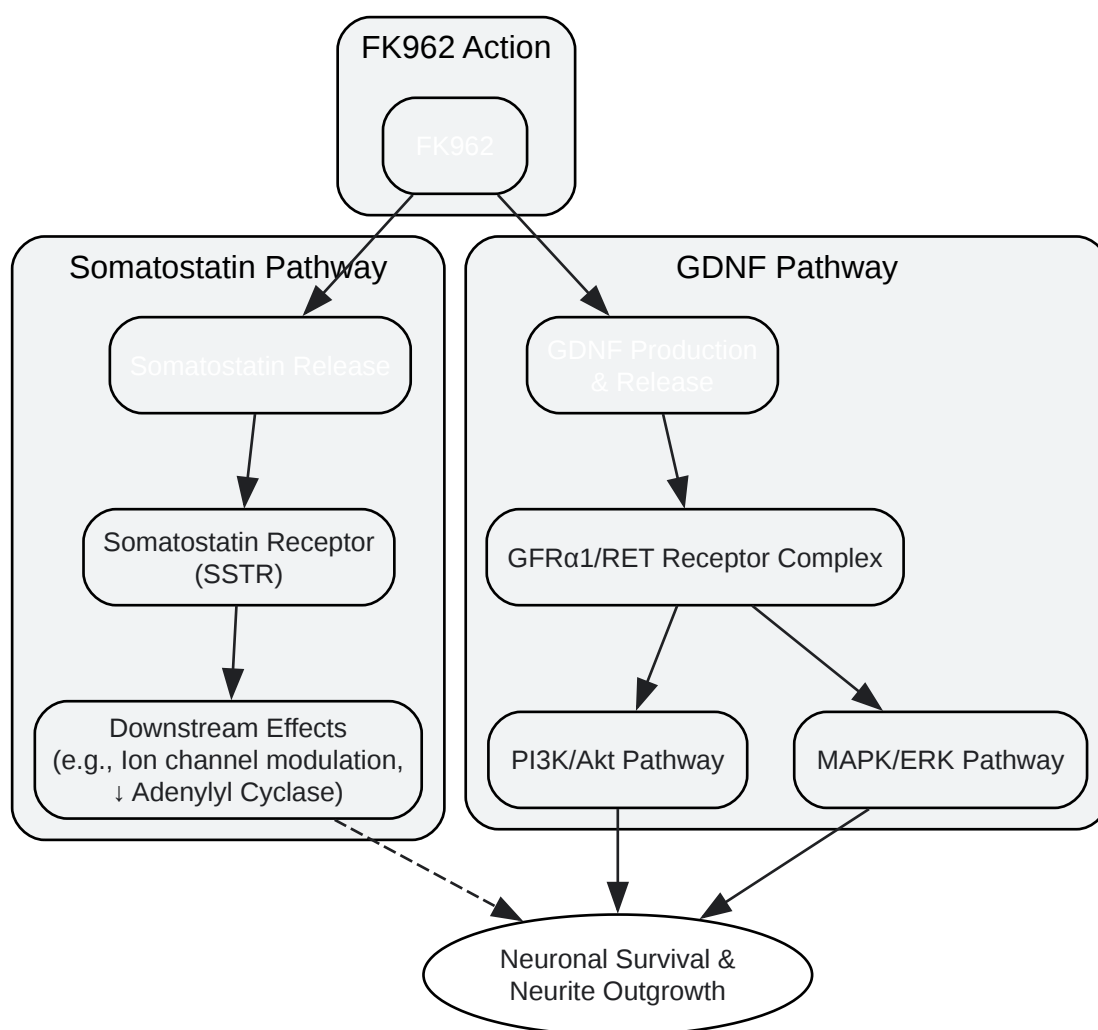
Caption: Workflow of a typical in vitro neurite outgrowth assay to evaluate the effects of **FK962**.

Signaling Pathways

FK962 exerts its neurotrophic effects through at least two interconnected signaling pathways: enhancing somatostatin release and inducing GDNF.

FK962-Mediated Somatostatin and GDNF Signaling

FK962 enhances the release of somatostatin, which then binds to its G-protein coupled receptors (SSTRs) on target neurons. This binding can lead to various downstream effects, including the modulation of ion channel activity and inhibition of adenylyl cyclase. Concurrently, **FK962** can stimulate the production and release of GDNF. GDNF binds to its co-receptor GFR α 1, which then recruits and activates the RET receptor tyrosine kinase. The activation of RET triggers multiple downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for promoting neuronal survival and neurite outgrowth.



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Caption: Signaling pathways activated by **FK962**, leading to enhanced neuronal survival and neurite outgrowth.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com